molecular formula C18H21N3O5S B279848 ETHYL 3-({[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

ETHYL 3-({[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

Cat. No.: B279848
M. Wt: 391.4 g/mol
InChI Key: XPDQCCCSFFZMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a benzothiophene moiety, and an ester functional group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-({[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Benzothiophene Moiety: This step involves the cyclization of a suitable precursor in the presence of a sulfur source.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 3-({[3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate can be compared with similar compounds such as:

    Ethyl 8-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-3-quinolinecarboxylate: Similar ester and methoxycarbonyl groups but different core structure.

    4-(Methoxycarbonyl)phenylboronic acid: Contains a methoxycarbonyl group but lacks the pyrazole and benzothiophene moieties.

Properties

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 5-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C18H21N3O5S/c1-4-26-17(23)12-9-11(20-21(12)2)15(22)19-16-14(18(24)25-3)10-7-5-6-8-13(10)27-16/h9H,4-8H2,1-3H3,(H,19,22)

InChI Key

XPDQCCCSFFZMHJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.